Benzonitrile, 2-amino-4-benzoyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzonitrile, 2-amino-4-benzoyl-: is an organic compound that features both an amino group and a benzoyl group attached to a benzonitrile core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
From Benzaldehyde and Hydroxylamine Hydrochloride: One of the most advantageous methods for synthesizing benzonitrile derivatives involves the reaction of benzaldehyde with hydroxylamine hydrochloride.
Using Ionic Liquids: A green synthesis approach involves using ionic liquids as both solvents and catalysts.
Industrial Production Methods:
Ammoxidation of Toluene: This method involves the reaction of toluene with ammonia and oxygen at high temperatures (400-450°C) to produce benzonitrile derivatives.
Dehydration of Benzamide or Benzaldehyde Oxime: This laboratory method involves the dehydration of benzamide or benzaldehyde oxime to produce benzonitrile derivatives.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Benzonitrile derivatives can undergo oxidation reactions to form various products.
Reduction: Reduction of benzonitrile derivatives can lead to the formation of corresponding amines.
Substitution: Substitution reactions, such as nucleophilic aromatic substitution, can occur on the benzonitrile core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like sodium amide and potassium tert-butoxide are often employed in substitution reactions.
Major Products:
Oxidation: Products include benzoic acid derivatives.
Reduction: Products include benzylamine derivatives.
Substitution: Products vary depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Intermediate in Organic Synthesis: Benzonitrile, 2-amino-4-benzoyl- is used as an intermediate in the synthesis of various organic compounds.
Biology and Medicine:
Pharmaceuticals: This compound is explored for its potential use in drug development due to its unique structural features.
Industry:
Wirkmechanismus
The mechanism of action of benzonitrile, 2-amino-4-benzoyl- involves its interaction with specific molecular targets. The amino and benzoyl groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Benzonitrile: The parent compound, benzonitrile, lacks the amino and benzoyl groups but shares the core structure.
2-Aminobenzonitrile: This compound has an amino group but lacks the benzoyl group.
4-Benzoylbenzonitrile: This compound has a benzoyl group but lacks the amino group.
Eigenschaften
CAS-Nummer |
98012-87-4 |
---|---|
Molekularformel |
C14H10N2O |
Molekulargewicht |
222.24 g/mol |
IUPAC-Name |
2-amino-4-benzoylbenzonitrile |
InChI |
InChI=1S/C14H10N2O/c15-9-12-7-6-11(8-13(12)16)14(17)10-4-2-1-3-5-10/h1-8H,16H2 |
InChI-Schlüssel |
FOOMDCHUURUGBR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)C#N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.